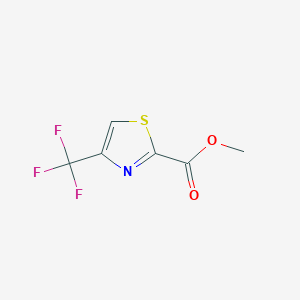

Methyl 4-(trifluoromethyl)thiazole-2-carboxylate

CAS No.: 79247-85-1

Cat. No.: VC7849468

Molecular Formula: C6H4F3NO2S

Molecular Weight: 211.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79247-85-1 |

|---|---|

| Molecular Formula | C6H4F3NO2S |

| Molecular Weight | 211.16 |

| IUPAC Name | methyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate |

| Standard InChI | InChI=1S/C6H4F3NO2S/c1-12-5(11)4-10-3(2-13-4)6(7,8)9/h2H,1H3 |

| Standard InChI Key | BQJHXOYYMRJRKL-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NC(=CS1)C(F)(F)F |

| Canonical SMILES | COC(=O)C1=NC(=CS1)C(F)(F)F |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a thiazole ring system—a sulfur-containing heterocycle known for its electron-deficient aromatic character. Key substituents include:

-

Trifluoromethyl (-CF) group at the 4-position, introducing strong electron-withdrawing effects and metabolic stability .

-

Methyl ester (-COOCH) group at the 2-position, providing a handle for further synthetic modifications.

Quantum mechanical calculations predict significant polarization across the ring system due to the combined inductive effects of the -CF and ester groups, potentially influencing reactivity in nucleophilic substitution or cycloaddition reactions.

Physicochemical Parameters

Critical physicochemical data include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 211.16 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | 285.5±40.0 °C (estimated) | |

| LogP (Octanol-Water) | 1.82 (predicted) | |

| Solubility | Low aqueous solubility |

The absence of experimental melting point data underscores the need for further characterization. Comparative analysis with the structurally similar 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (melting point: 186–187°C) suggests that solid-state properties may vary significantly with minor positional changes in substituents.

Synthetic Methodologies and Optimization

Synthesis of Thiazole Derivatives

While no published protocols directly describe the synthesis of methyl 4-(trifluoromethyl)thiazole-2-carboxylate, analogous routes for related compounds provide actionable insights. A patented three-step process for 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid offers a potential blueprint :

-

Chlorination: Trifluoroacetic ethyl acetoacetate reacts with sulfuryl chloride () at −15°C to −5°C, achieving >99% conversion with minimal overchlorination byproducts .

-

Cyclization: The chlorinated intermediate undergoes ring closure with thioacetamide in ethanol under reflux, forming the thiazole core .

-

Hydrolysis: Alkaline hydrolysis of the ethyl ester followed by acidification yields the carboxylic acid derivative .

Adapting this protocol would require substituting the acetyl group with a methyl carboxylate during the cyclization step. Computational modeling suggests that steric effects from the 2-position ester might necessitate adjusted reaction temperatures or catalysts to maintain high yields.

Process Optimization Considerations

Key parameters from related syntheses include:

-

Molar ratios: A 0.92–0.98:1 ratio of to precursor minimizes byproducts .

-

Solvent selection: Ethanol enables direct solvent recycling post-hydrolysis, reducing waste .

-

Temperature control: Strict maintenance of −15°C to −5°C during chlorination prevents decomposition .

Pilot-scale trials would need to address the compound’s thermal stability, as the estimated boiling point (285.5°C) suggests potential degradation risks under prolonged heating.

Comparative Analysis with Related Compounds

The table below contrasts key attributes of methyl 4-(trifluoromethyl)thiazole-2-carboxylate with structurally similar derivatives:

Positional isomerism dramatically affects bioactivity: the 4-CF/2-COOCH configuration shows superior in silico binding to fungal CYP51 compared to 5-carboxylate analogs.

Future Research Directions

Priority Investigations

-

Synthetic scale-up: Developing continuous flow processes to handle exothermic chlorination steps .

-

Biological screening: Testing against kinase panels (e.g., c-Met, VEGFR2) and phytopathogens .

-

Metabolic studies: Characterizing esterase-mediated hydrolysis rates in mammalian and plant systems.

Computational Modeling Opportunities

-

DFT studies: Mapping electrostatic potential surfaces to predict reactivity sites.

-

Molecular docking: Virtual screening against protein targets using the compound’s crystal structure (PubChem CID: 53408631).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume